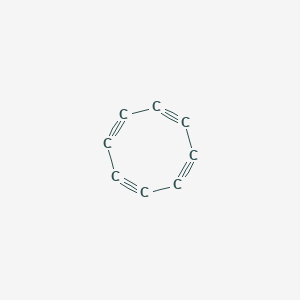![molecular formula C6H11NO3 B14079844 Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- CAS No. 102336-71-0](/img/structure/B14079844.png)
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- is a heterocyclic compound that features a fused ring system containing both oxazole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- can be achieved through several synthetic routes. One efficient method involves a one-pot convergent synthesis protocol using the Mitsunobu reaction followed by sequential cyclization . This method provides good to excellent yields and high enantioselectivities. Another approach involves the use of n-BuLi mediated intramolecular cyclization reactions .
Industrial Production Methods: Industrial production methods for oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- include oxidizing agents such as Dess–Martin periodinane and reducing agents like sodium borohydride . Substitution reactions often involve the use of nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[2,3-c][1,4]oxazin-8-one derivatives, while reduction reactions can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- has a wide range of scientific research applications. In medicinal chemistry, it serves as a key scaffold for the development of bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities . In materials science, it is used as an intermediate in the synthesis of polymers and other advanced materials . Additionally, its unique structural properties make it a valuable tool in the study of heterocyclic chemistry and reaction mechanisms.
Mécanisme D'action
The mechanism of action of oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit bacterial protein synthesis by binding to ribosomal subunits . As an anticoagulant, it could inhibit the activity of coagulation factors such as Factor Xa . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- can be compared with other similar compounds, such as oxazolidinones and other oxazine derivatives. While oxazolidinones are well-known for their antibacterial properties, oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- offers additional versatility due to its fused ring system, which can enhance its reactivity and binding affinity . Similar compounds include benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one and various 1,3-oxazine derivatives .
Propriétés
Numéro CAS |
102336-71-0 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2,3,5,6,8,8a-hexahydro-[1,3]oxazolo[2,3-c][1,4]oxazin-8-ol |
InChI |
InChI=1S/C6H11NO3/c8-6-5-7(1-3-9-5)2-4-10-6/h5-6,8H,1-4H2 |
Clé InChI |
PGFIFNMSZJGCAC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2N1CCOC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)




![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)

![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)

![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
